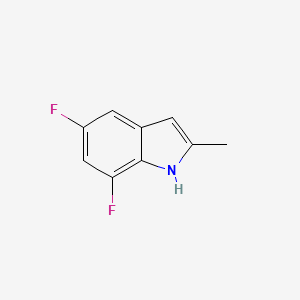

5,7-Difluoro-2-methyl-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFBVHVXMIVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,7 Difluoro 2 Methyl Indole and Analogues

Classical and Established Synthetic Routes for Indole (B1671886) Ring Formation

Traditional methods for constructing the indole core have been adapted to incorporate fluorine atoms, providing reliable, albeit sometimes harsh, pathways to compounds like 5,7-Difluoro-2-methyl-indole.

Fischer Indole Synthesis Adaptations

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.orgtestbook.com For the synthesis of this compound, the process would commence with the reaction of (2,4-difluorophenyl)hydrazine with acetone (B3395972).

The general mechanism proceeds through several key steps:

Hydrazone Formation: The (2,4-difluorophenyl)hydrazine condenses with acetone to form the corresponding phenylhydrazone. alfa-chemistry.com

Tautomerization: The hydrazone isomerizes to its enamine tautomer. wikipedia.org

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. wikipedia.orgalfa-chemistry.com

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. alfa-chemistry.com

Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.orgtestbook.com While robust, the Fischer synthesis can lack regioselectivity with unsymmetrical ketones and may require harsh acidic conditions. thermofisher.com A one-pot synthesis is often feasible, where the arylhydrazine and the carbonyl compound are heated together in the presence of the acid catalyst without isolating the intermediate hydrazone. thermofisher.comalfa-chemistry.com

| Starting Materials | Key Intermediate | Product | Catalyst Examples |

| (2,4-Difluorophenyl)hydrazine, Acetone | (2,4-Difluorophenyl)hydrazone of acetone | This compound | Polyphosphoric acid, ZnCl₂, BF₃ |

Leimgruber-Batcho Indole Synthesis and its Fluorinated Variants

The Leimgruber-Batcho indole synthesis, developed in the mid-20th century, has become a popular and high-yielding alternative to the Fischer method, particularly in the pharmaceutical industry. wikipedia.orgresearchgate.net This two-step process begins with an o-nitrotoluene derivative. wikipedia.org To synthesize 5,7-difluoroindoles, a corresponding substituted 2-nitrotoluene (B74249) is required. diva-portal.org

The synthesis proceeds as follows:

Enamine Formation: The o-nitrotoluene derivative (e.g., 2,4-difluoro-6-nitrotoluene) reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-nitrostyrene (an enamine). wikipedia.orgresearchgate.net The extended conjugation of these intermediates often results in an intense red color. wikipedia.org

Reductive Cyclization: The intermediate enamine is then reduced and cyclized in a single step to form the indole ring. wikipedia.org The nitro group is reduced to an amine, which then attacks the enamine double bond, followed by the elimination of the secondary amine. researchgate.net Common reducing agents include Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgclockss.org

This method is advantageous as it proceeds under milder conditions than the Fischer synthesis and often gives higher yields. wikipedia.org Furthermore, it provides direct access to indoles that are unsubstituted at the 2 and 3 positions, which is beneficial for further functionalization. clockss.org The accessibility of substituted o-nitrotoluenes is a key consideration for this route. clockss.org

| Reactant | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Product |

| 2,4-Difluoro-6-nitrotoluene | DMFDMA, Pyrrolidine | trans-β-Dimethylamino-2-nitro-4,6-difluorostyrene | H₂, Pd/C or Raney Ni | 5,7-Difluoroindole (B1306068) |

Modern and Efficient Synthetic Approaches to Fluorinated Indoles

Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for preparing fluorinated indoles. These strategies often involve transition-metal catalysis and novel fluorination reagents, allowing for the introduction of fluorine at later stages of a synthesis.

Palladium-Catalyzed Annulation Reactions for Indole Construction

Palladium catalysis has enabled the development of powerful annulation reactions for constructing the indole nucleus. These methods often involve the formation of C-C and C-N bonds through intramolecular cyclization of appropriately substituted precursors. For fluorinated indoles, this typically involves a palladium-catalyzed cross-coupling or C-H activation sequence.

One approach involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to regioselectively synthesize trifluoromethyl-containing indoles and indolines. nih.gov While not directly producing this compound, this methodology showcases the power of palladium catalysis in constructing complex fluorinated heterocyclic systems. The reactions proceed under mild conditions and can be controlled to produce different isomers based on the substrate structure. nih.gov

Dearomative Electrophilic Fluorination of Indoles and Indolines

Instead of building the indole ring with fluorine atoms already present, modern methods allow for the direct fluorination of the indole core. Dearomative electrophilic fluorination is a powerful strategy to install fluorine atoms onto the heterocyclic ring, often with high diastereoselectivity. researchgate.net

This approach utilizes electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), to attack the electron-rich indole ring. acs.orgwikipedia.org The reaction proceeds by dearomatizing the indole, followed by the addition of fluorine. For instance, substituted indoles can react with Selectfluor in the presence of a nucleophile (like water) to yield 3,3-difluoroindolin-2-ols in good yields. acs.org This method is highly regioselective for the C3 position. acs.org Similarly, an iodine(I/III)-catalyzed dearomative difluorination of N-protected 3-methylindoles can produce trans-2,3-difluorinated indolines with excellent diastereoselectivity. researchgate.net These methods provide a direct route to fluorinated indoline (B122111) scaffolds from readily available indole precursors.

| Substrate | Fluorinating Reagent | Product Type | Key Features |

| Substituted Indoles | Selectfluor | 3,3-Difluoroindolin-2-ols | Highly regioselective C3 difluorination. acs.org |

| N-Sulfonyl-3-methylindole | Pyridine·HF, Iodosuccinimide, Iodobenzene (catalyst) | trans-2,3-Difluoroindoline | Excellent diastereoselectivity. researchgate.net |

C-H Functionalization Strategies for Fluorine Introduction

Direct C-H functionalization has emerged as a step- and atom-economical strategy for modifying complex molecules. acs.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-F or C-C bonds. chim.it

Palladium-catalyzed C-H functionalization has been used to synthesize fluorinated indole analogues. For example, a directed C-2 and C-3 dual C-H functionalization of N-(2-pyrimidyl)indoles with fluorinated imidoyl chlorides yields diverse fluorinated isocryptolepine analogues in high yields. acs.orgacs.org The directing group on the indole nitrogen is crucial for controlling the regioselectivity of the reaction. researchgate.net

Late-stage fluorination (LSF) is a particularly valuable application of C-H functionalization, allowing for the introduction of fluorine atoms into complex, fully formed molecules. rsc.orgacs.org This is highly desirable in medicinal chemistry for rapidly generating analogues of a lead compound. acs.org Transition metal-catalyzed methods are being developed to achieve aromatic C-H fluorination using mild electrophilic fluorinating reagents. mpg.de These reactions can functionalize C-H bonds ortho to existing fluorine substituents, leveraging the "ortho-fluorine effect" to control selectivity. acs.org

| Strategy | Catalyst/Reagent | Target Position | Example Application |

| Directed Dual C-H Functionalization | Palladium(II) acetate | C2 and C3 | Synthesis of fluorinated isocryptolepine analogues. acs.org |

| Directed C-H Functionalization | Palladium(II) acetate | C7 | Arylation of indoles with a phosphinoyl directing group. researchgate.net |

| Late-Stage Aromatic C-H Fluorination | Transition Metal Catalysts | Arene C-H bonds | Direct fluorination of complex arenes. mpg.de |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fluorinated indoles is a critical area of research, aimed at reducing the environmental impact of pharmaceutical and materials production. Methodologies are being developed to minimize waste, avoid hazardous substances, and improve energy efficiency. These approaches are particularly relevant for the synthesis of this compound and its analogues, focusing on the use of benign solvents, recyclable catalysts, and atom-economical reactions.

A significant advancement in green synthetic chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. This has led to the exploration of solvent-free conditions and the use of water as a benign reaction medium.

One prominent solvent-free approach is mechanochemistry, which utilizes mechanical force (e.g., ball milling) to initiate chemical reactions. A mechanochemical protocol for the Fischer indole synthesis, a foundational method for preparing 2-methyl-indole scaffolds, has been developed using oxalic acid and dimethylurea. unica.it This solvent-free procedure is versatile and applies to a broad range of arylhydrazines and carbonyl compounds, offering an environmentally friendly route that could be adapted for the synthesis of this compound from the corresponding 2,4-difluorophenylhydrazine (B56656). unica.it

Aqueous synthesis is another cornerstone of green chemistry. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully employed for the synthesis of 5,7-diarylindoles in water. rsc.org This method uses a low loading of a palladium catalyst and avoids the need for N-protecting groups, representing a green and convenient strategy for arylating the indole core. rsc.org Such a strategy could be envisioned for introducing aryl groups to a pre-formed 5,7-dihalo-2-methyl-indole scaffold in an aqueous medium. Furthermore, sustainable multicomponent reactions in ethanol, a benign solvent, have been developed to assemble the indole core from simple precursors, avoiding the use of metal catalysts entirely. rsc.org

| Methodology | Reaction Conditions | Key Advantages | Potential Relevance for this compound | Reference |

|---|---|---|---|---|

| Mechanochemical Fischer Indole Synthesis | Solvent-free, ball milling with oxalic acid/dimethylurea | Eliminates volatile organic solvents, high efficiency. | Synthesis from 2,4-difluorophenylhydrazine and acetone. | unica.it |

| Aqueous Suzuki-Miyaura Coupling | Water as solvent, Pd(PPh3)4 catalyst | Uses a benign solvent, low catalyst loading, no N-protection required. | Functionalization of a 5,7-dihalo-2-methyl-indole precursor. | rsc.org |

| Multicomponent Synthesis | Ethanol as solvent, no metal catalyst | High atom economy, mild and benign conditions. | De novo assembly of the difluorinated indole core. | rsc.org |

Heterogeneous catalysts offer significant environmental and economic advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and potential for recycling. In the context of indole synthesis, the development of robust heterogeneous catalysts is a key goal of green chemistry.

Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been successfully used as a heterogeneous catalyst for the intramolecular hydroamination of alkynes to produce indoles. mdpi.com This catalytic system allows for the efficient synthesis of the indole ring and can be recycled multiple times without a significant loss of activity. mdpi.com The application of such a catalyst could provide a sustainable pathway for the cyclization step in certain synthetic routes to this compound, particularly those involving an appropriately substituted 2-alkynylaniline precursor. The use of solid-supported catalysts simplifies product purification, reduces metallic waste in effluent streams, and aligns with the principles of sustainable chemical manufacturing.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Gold nanoparticles on Titanium Dioxide (Au/TiO2) | Intramolecular Hydroamination of Alkynes | Heterogeneous, recyclable catalyst, easy separation from product. | mdpi.com |

Regioselectivity and Stereoselectivity Challenges in Difluorinated Indole Synthesis

The synthesis of specifically substituted indoles, such as this compound, presents significant challenges in controlling regioselectivity. The placement of substituents on the indole core is dictated by the electronic properties of the starting materials and the mechanism of the reaction employed. For difluorinated indoles, the strong electron-withdrawing nature of the fluorine atoms profoundly influences the reactivity and orientation of cyclization and substitution reactions.

Regioselectivity is a central issue in classical methods like the Fischer indole synthesis. The reaction involves an acid-catalyzed intramolecular cyclization via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. nih.gov When using an unsymmetrical ketone with a substituted phenylhydrazine, two different indole regioisomers can potentially form. In the case of synthesizing this compound, the starting material would likely be 2,4-difluorophenylhydrazine. The electronic effects of the two fluorine atoms can influence the stability of the intermediates and the transition states of the rearrangement, thereby controlling the regiochemical outcome. nih.gov Computational studies on similar systems have shown that electron-withdrawing groups can destabilize certain pathways, leading to the preferential formation of one regioisomer. nih.gov

Another challenge arises in the direct fluorination of the indole ring. Electrophilic fluorination of 2-methylindole (B41428) often leads to substitution at the electron-rich C3 position, followed by dearomatization to yield 3,3-difluoroindolines. acs.orgnih.gov Achieving selective fluorination at the C5 and C7 positions of a pre-formed 2-methyl-indole is difficult due to the inherent nucleophilicity of the pyrrole (B145914) ring. Therefore, synthetic strategies typically rely on starting with a pre-fluorinated benzene (B151609) derivative, such as 2,4-difluoroaniline, to ensure the correct placement of the fluorine atoms. diva-portal.org

Stereoselectivity is generally not a factor in the synthesis of the aromatic indole ring itself. However, it becomes a critical challenge when synthesizing reduced derivatives (indolines) or more complex, polycyclic structures incorporating the difluoroindole scaffold. For example, in the synthesis of analogues where the C2 and C3 positions are stereocenters, controlling the relative and absolute stereochemistry requires sophisticated asymmetric catalytic methods.

| Synthetic Method | Regioselectivity Challenge | Typical Outcome/Control Strategy | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Formation of two possible regioisomers from unsymmetrical precursors. | Outcome is governed by the electronic and steric effects of substituents on the hydrazine and ketone. | nih.govnih.gov |

| Electrophilic Fluorination of Indoles | Preferential attack at the electron-rich C3 position of the pyrrole ring. | Leads to 3,3-difluoroindolin-2-ols or 3,3-difluoroindolines. Not suitable for C5/C7 fluorination. | acs.orgnih.gov |

| Palladium-Catalyzed C-H Functionalization | Directing functionalization to a specific C-H bond on the indole nucleus. | High regioselectivity can be achieved at the C3 position. | nih.gov |

Elucidation of Reactivity and Pathways for Derivatization of 5,7 Difluoro 2 Methyl Indole

Electrophilic Aromatic Substitution Reactions on the Fluorinated Indole (B1671886) Core

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The preferred site for electrophilic attack is the C3 position, which is significantly more reactive than any position on the benzene (B151609) ring and is estimated to be about 10¹³ times more reactive than benzene itself. mdpi.com The presence of electron-withdrawing fluorine atoms at positions 5 and 7 deactivates the benzene ring towards electrophilic attack but maintains the high nucleophilicity of the C3 position of the pyrrole (B145914) ring.

Common electrophilic substitution reactions applicable to the 5,7-difluoro-2-methyl-indole core include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine, typically affording the 3-halo derivative in high yield. mdpi.com These reactions often proceed rapidly without the need for a Lewis acid catalyst, underscoring the high reactivity of the indole C3 position even in the presence of deactivating groups. mdpi.com

The general mechanism involves the attack of the electron-rich C3 position on the electrophile, forming a resonance-stabilized cationic intermediate (a 3H-indolium ion), followed by deprotonation to restore aromaticity.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Cores

| Reaction Type | Reagent | Position of Substitution | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 | mdpi.com |

| Bromination | N-Bromosuccinimide (NBS) / Br₂ | C3 | mdpi.com |

| Iodination | I₂ | C3 | mdpi.com |

| Azo coupling | p-Nitrobenzenediazonium salt | C3 | rsc.org |

| Friedel-Crafts Alkylation | Indol-3-ylmethanols / I₂ catalyst | C3 | nih.gov |

Note: This table represents general reactivity patterns for indoles, which are applicable to the this compound scaffold.

Nucleophilic Reactions and Functionalization of Activated Positions

While the indole ring is electron-rich and typically undergoes electrophilic substitution, nucleophilic reactions can occur under specific circumstances. sci-hub.se The introduction of strong electron-withdrawing groups, such as the two fluorine atoms in this compound, can make the benzene portion of the ring susceptible to nucleophilic aromatic substitution (SNAr), although this is less common than reactions on the pyrrole ring.

A more common strategy involving nucleophiles is the Vicarious Nucleophilic Substitution (VNS), which can be used to introduce substituents onto the indole ring. diva-portal.org For instance, the VNS reaction of 4-fluoronitrobenzene with a carbanion, followed by reductive cyclization, is a known method for synthesizing 5-fluoroindoles. diva-portal.org This suggests that positions on the benzene ring of this compound, particularly the C4 and C6 positions, could potentially be functionalized through related nucleophilic pathways, especially if further activated by other electron-withdrawing groups.

Furthermore, 3-halogenated indoles, which can be synthesized via electrophilic substitution (as described in section 3.1), are valuable precursors for subsequent nucleophilic substitution and cross-coupling reactions. mdpi.com

Reactions at the Indole Nitrogen Atom (N1)

The nitrogen atom (N1) of the indole ring possesses a proton that is weakly acidic (pKa ≈ 17), allowing for its removal by a suitable base to form the indolyl anion. researchgate.net This anion is a potent nucleophile and readily participates in reactions with various electrophiles.

N-alkylation is a common transformation, typically achieved by treating the indole with a base such as sodium hydride (NaH) or potassium hydroxide (KOH), followed by the addition of an alkylating agent like an alkyl halide or an aziridine. mdpi.comresearchgate.net This provides a straightforward method to introduce a wide range of substituents at the N1 position. Similarly, N-acylation can be performed using acyl chlorides or anhydrides.

Protecting the indole nitrogen is a frequent strategy in multi-step syntheses. Common protecting groups include tosyl (Ts) and benzyl (Bn), which can be installed under basic conditions and later removed. mdpi.com

Table 2: Conditions for N-Functionalization of Indoles

| Reaction Type | Base | Electrophile | Solvent | Reference |

| N-Methylation | NaH | Methyl Iodide (MeI) | DMF | mdpi.com |

| N-Benzylation | NaH | Benzyl Bromide (BnBr) | DMF | mdpi.com |

| N-Tosylation | NaH | Tosyl Chloride (TsCl) | DMF | mdpi.com |

| N-Alkylation | KOH | N-Boc-aziridine | - | researchgate.net |

Functionalization of the Methyl Group at Position 2

The methyl group at the C2 position of the indole ring offers another site for derivatization. The protons of this methyl group are weakly acidic and can be abstracted by strong bases to generate a carbanion. This nucleophilic species can then react with various electrophiles. A method for generating a C,N-dianion from 2-methylindole (B41428) involves using a combination of butyllithium (BuLi) and potassium tert-butoxide (BuᵗOK), allowing for regiospecific functionalization at the methyl group. rsc.org

Alternatively, the C2-methyl group can be oxidized. A direct oxidation of 2-methylindoles to 2-formylindoles can be achieved using N-chlorosuccinimide (NCS) with water as the oxygen source. acs.org Other oxidizing agents like selenium dioxide (SeO₂) or active manganese dioxide have also been reported for the oxidation of methylindoles. acs.orgtandfonline.com These 2-formylindoles are valuable intermediates for constructing more complex molecular architectures. acs.org

Condensation reactions are also possible. For example, 2-methylindoles can react with formamide (B127407) acetals, which, after a reduction step, can lead to the formation of new ring systems. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are widely applied to functionalize indole scaffolds. These reactions typically require a halogen or triflate substituent on the indole ring to serve as an electrophilic coupling partner. For this compound, this would necessitate prior halogenation, for instance at the C3, C4, or C6 positions.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov It is a reliable method for introducing alkynyl moieties onto the indole ring system. mdpi.comnih.gov Copper(I) iodide is often used as a co-catalyst, although copper-free conditions have also been developed. nih.govresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an aryl or vinyl halide, catalyzed by a palladium complex. It is extensively used to form biaryl structures.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis.

These coupling reactions offer versatile strategies for elaborating the this compound core, enabling the attachment of diverse aryl, alkyl, and alkynyl groups, which is crucial for building complex molecules.

Table 3: Overview of Common Cross-Coupling Reactions for Indole Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) | mdpi.com |

| Suzuki | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | mdpi.com |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | mdpi.com |

Formation of Complex Molecular Architectures and Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecular architectures and scaffolds, particularly in the field of medicinal chemistry. The indole motif is considered a "privileged structure" due to its prevalence in biologically active natural products and pharmaceuticals. mdpi.com The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

The functionalization pathways described in the preceding sections provide the tools to incorporate the this compound core into larger, more intricate structures. For example, the C3 position can be alkylated with complex electrophiles, or the N1 position can be linked to other heterocyclic systems. nih.gov Cross-coupling reactions on a halogenated derivative allow for the construction of elaborate biaryl or alkynyl-substituted indole systems. organic-chemistry.org The synthesis of alkaloids and other natural products often relies on key indole-forming reactions like the Fischer indole synthesis, which can be adapted to produce highly substituted and complex indole derivatives. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5,7 Difluoro 2 Methyl Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,7-Difluoro-2-methyl-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the N-H proton, the aromatic protons, the C3-proton, and the methyl protons.

The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region, generally between δ 8.0 and 9.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene (B151609) ring (H4 and H6) will be split by the adjacent fluorine atoms and by each other. The H4 proton would likely appear as a triplet of doublets, and the H6 proton as a triplet of doublets, with chemical shifts influenced by the strong electron-withdrawing nature of the fluorine atoms. The C3-proton is expected to be a singlet or a narrow quartet due to a small coupling with the C2-methyl group, appearing around δ 6.2-6.5 ppm. The C2-methyl protons will present as a sharp singlet, or a narrow doublet if coupled to the C3-proton, in the upfield region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 9.0 | br s | - |

| H4 | 7.0 - 7.3 | td | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H6 | 6.7 - 7.0 | td | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H3 | 6.2 - 6.5 | s or q | J(H-CH₃) ≈ 1 |

Note: Predicted values are based on general principles and data for analogous compounds. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet, td = triplet of doublets.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the electronic environment.

In this compound, the carbons directly bonded to fluorine (C5 and C7) will exhibit large C-F coupling constants and will be significantly shifted downfield. The C2 carbon, attached to the nitrogen and part of the pyrrole (B145914) ring, is expected around δ 135-140 ppm. The other aromatic carbons will appear in the typical region of δ 100-130 ppm, with their precise shifts influenced by the fluorine substituents. The methyl carbon (2-CH₃) will be found in the upfield region, typically around δ 12-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 135 - 140 |

| C3 | 100 - 105 |

| C3a | 125 - 130 |

| C4 | 105 - 110 (d, J(C-F)) |

| C5 | 150 - 160 (d, J(C-F)) |

| C6 | 100 - 105 (dd, J(C-F)) |

| C7 | 150 - 160 (d, J(C-F)) |

| C7a | 120 - 125 |

Note: Predicted values are based on general principles and data for analogous compounds. d = doublet, dd = doublet of doublets, indicating coupling to fluorine.

Fluorine (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. It provides direct information about the chemical environment of fluorine atoms. For this compound, two distinct signals are expected for F5 and F7, unless accidental chemical shift equivalence occurs. These signals will appear as multiplets due to coupling with neighboring protons (H4, H6) and potentially with each other. The chemical shifts for fluorine on an aromatic ring are typically in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. The precise values depend on the electronic effects of the other substituents on the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇F₂N), the calculated exact mass of the molecular ion [M]⁺ is approximately 167.0546 g/mol . HRMS can confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for indoles involve the loss of small molecules like HCN or the cleavage of substituents. For this compound, characteristic fragments might arise from the loss of a methyl radical (CH₃) or subsequent cleavages of the heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a sharp absorption band for the N-H stretch in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings are expected in the 1450-1650 cm⁻¹ region. Strong bands corresponding to C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region.

Raman spectroscopy, which is complementary to IR, would also be useful. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic system would likely give strong signals in the Raman spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1650 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the indole ring system. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group. This data serves as the ultimate confirmation of the structure elucidated by spectroscopic methods. While no experimental crystal structure data is currently published for this specific compound, analysis would be expected to confirm the planar bicyclic core characteristic of the indole scaffold.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives, enabling both the isolation of pure compounds from complex reaction mixtures and the precise assessment of their purity. google.comresearchgate.net The selection of a specific chromatographic method depends on the scale of the separation, the physicochemical properties of the analytes, and the required level of purity. High-Performance Liquid Chromatography (HPLC), flash column chromatography, and Thin-Layer Chromatography (TLC) are among the most frequently employed methods for substituted indoles. google.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for the quantitative purity assessment of fluorinated indole derivatives. google.com Its high resolution and sensitivity allow for the separation and detection of closely related impurities, such as isomers or by-products formed during synthesis. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Detailed research findings on related indole structures demonstrate the utility of this technique. For instance, the purity of various indole-based anti-cancer agents has been successfully determined using a C18 column with a water/acetonitrile gradient. nih.gov Detection is typically performed using a diode-array detector (DAD), which allows for monitoring at multiple wavelengths (e.g., 210, 254, 280 nm) to ensure no impurities are missed. nih.gov In specific cases, high purity levels, such as >99%, have been confirmed for complex indole derivatives using this method. nih.gov For more complex separations where co-elution is a problem in standard 1D-LC, two-dimensional liquid chromatography (2D-LC) can be employed to achieve baseline separation of all components by using orthogonal retention mechanisms. researchgate.net

Table 1: Example of HPLC Conditions for Purity Analysis of Substituted Indoles

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 1200 HPLC | nih.gov |

| Column | Zorbax XDB-C18 (4.6 mm x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | A: Acetonitrile; B: Water | nih.gov |

| Gradient | 10% A to 100% A over 40 min | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Diode-Array Detector (190–400 nm) | nih.gov |

| Retention Time | 20.23 min (Example Indole Derivative) | nih.gov |

Flash and Column Chromatography for Isolation

For the preparative-scale purification and isolation of this compound and its derivatives, flash chromatography and traditional column chromatography are the methods of choice. researchgate.netnih.gov These techniques utilize a solid stationary phase, most commonly silica (B1680970) gel, and a liquid mobile phase (eluent) to separate components based on their differential adsorption to the stationary phase. researchgate.net

The process involves loading the crude reaction mixture onto the top of the column and passing a solvent system, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), through the column. nih.gov By gradually increasing the polarity of the eluent (gradient elution), compounds are selectively desorbed and eluted from the column. The progress of the separation is monitored by collecting fractions and analyzing them, often using TLC. researchgate.net This method has been effectively used to purify various indole derivatives, achieving high yields and purity. nih.govchemicalbook.com

Table 2: Representative Flash Chromatography Conditions for Indole Derivative Purification

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Stationary Phase | Prepacked 25 g Silica Column | Prepacked 25 g Silica Column | nih.gov |

| Mobile Phase | A: Ethyl Acetate; B: Hexanes | A: Ethyl Acetate; B: Hexanes | nih.gov |

| Gradient | 2% A to 20% A | 12% A to 100% A | nih.gov |

| Flow Rate | 35 mL/min | 25 mL/min | nih.gov |

| Detection | UV at 254 and 280 nm | UV at 254 and 280 nm | nih.gov |

| Result | Isolation of TBS indole product | Isolation of 2-phenylindole (B188600) derivative | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of reaction progress and for the preliminary assessment of product purity. google.comsciepub.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber containing a suitable mobile phase. sciepub.com

As the solvent moves up the plate by capillary action, it separates the components of the mixture. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be compared to that of a known standard. sciepub.com Different solvent systems can be tested to optimize the separation of indole derivatives. sciepub.comresearchgate.net For example, a combination of acetic acid-ethyl acetate-toluene-n-hexane has been chosen for screening bacterial culture broths for indole-3-acetic acid and other indole derivatives. researchgate.net Visualization of the separated spots is typically achieved under UV light or by using a chemical staining agent. sciepub.com

Table 3: TLC Solvent Systems for Separation of Indole Derivatives

| Solvent System (v/v/v/v) | Compound | Rf Value | Source |

|---|---|---|---|

| Acetic acid-ethyl acetate-toluene-n-hexane (4:11:70:15) | Indole-3-acetic acid | Not Specified | researchgate.net |

| Isopropanol:Ammonia (B1221849):Water (10:1:1) | Indole-3-acetic acid | 0.60 | sciepub.com |

Theoretical and Computational Chemistry Studies of 5,7 Difluoro 2 Methyl Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For indole (B1671886) and its derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, have shown excellent agreement with experimental data for structural parameters and vibrational spectra. researchgate.netresearchgate.net

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Frontier molecular orbital analysis provides insights into the electronic reactivity of indole derivatives. mdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In substituted indoles, the localization of the HOMO is often influenced by the substituents, which can enhance electron delocalization and affect potential π-stacking interactions. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Indoles Note: This table is illustrative, based on general findings for substituted indoles, as specific values for 5,7-Difluoro-2-methyl-indole require dedicated computation.

| Property | Description | Predicted Influence of 5,7-Difluoro Substitution |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Lowered due to the inductive effect of fluorine atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Lowered, potentially increasing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | Potentially altered, affecting overall reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface; predicts sites for electrophilic and nucleophilic attack. | Increased positive potential on the benzene (B151609) ring portion due to fluorine atoms. |

Quantum Chemical Analysis of Fluorine Atom Effects on Indole Ring Properties

Computational studies have shown that substituting fluorine for hydrogen on an aromatic ring creates new π-orbitals that can conjugate with the existing aromatic system, an effect sometimes termed "fluoromaticity". nih.gov These new orbitals are typically lower in energy. nih.gov Depending on their position, fluorine atoms can create barriers to the flow of π-electrons, disrupting the ring current, while also contributing to the stability of the ring itself through their own π-orbital interactions. nih.gov

In this compound, the two fluorine atoms at positions 5 and 7 are expected to:

Modify Lipophilicity: Increase the molecule's lipophilicity, which can enhance membrane permeation. tandfonline.com

Enhance Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation compared to a C-H bond, potentially blocking sites of metabolic attack. tandfonline.com

Alter Binding Affinity: The electronic changes can modify interactions with biological targets, such as π-π stacking or the formation of halogen bonds. mdpi.comtandfonline.com

A computational study on fluorinated allopurinol (B61711) demonstrated that fluorination can lead to higher chemical stability and improved reactivity profiles. emerginginvestigators.org

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most favorable reaction pathways. acs.orgnih.gov DFT calculations are frequently employed to determine activation energies, which are critical for understanding reaction rates and selectivity. acs.org

For a molecule like this compound, computational methods can predict the outcomes of various synthetic transformations. For instance, in electrophilic aromatic substitution reactions, calculations can determine which position on the indole ring is most susceptible to attack. The presence of electron-withdrawing fluorine atoms generally lowers the reactivity of the indole ring towards electrophiles. researchgate.net However, computational models can precisely quantify these effects and predict how reaction conditions might be tuned to achieve a desired outcome.

Recent advancements have led to the development of automated programs that can explore complex reaction pathways, integrating quantum mechanics with rule-based methodologies to accelerate the discovery of novel reactions and mechanisms. nih.gov Such tools could be applied to predict the reactivity of this compound in complex multi-step syntheses.

Table 2: Illustrative Computational Energetics for a Hypothetical Reaction Step Note: This data is hypothetical and serves to illustrate the type of information generated from computational reaction pathway analysis.

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) | Predicted Feasibility |

| Pathway A | TS-A | 15.2 | -5.7 | Kinetically accessible, thermodynamically favorable |

| Pathway B | TS-B | 28.9 | -2.1 | Kinetically hindered under standard conditions |

| Pathway C | TS-C | 18.5 | +3.4 | Kinetically accessible, but thermodynamically unfavorable |

Molecular Docking and Dynamics Simulations in Pre-clinical Research (Excluding Clinical Targets)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in modern drug discovery and preclinical research. researchgate.netnih.gov Docking predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein. preprints.orgmdpi.com MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions.

In the context of this compound, docking studies can screen its potential to bind to various protein targets. The indole scaffold itself is a privileged structure in medicinal chemistry due to its ability to form key interactions within protein active sites. mdpi.com

Key interactions involving the this compound scaffold that can be analyzed computationally include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor.

π-π Stacking: The planar, electron-rich indole ring system readily engages in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. mdpi.com

Hydrophobic Interactions: The methyl group and the carbon framework contribute to favorable hydrophobic interactions.

Halogen Bonding: The fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

MD simulations of indole derivatives in complex with proteins have been used to confirm the stability of binding modes predicted by docking and to observe how water molecules mediate interactions at the binding interface. nih.gov

Table 3: Common Ligand-Protein Interactions for Fluorinated Indole Scaffolds

| Interaction Type | Moiety Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond (Donor) | Indole N-H | Asp, Glu, Gln, Asn, Ser, Thr |

| π-π Stacking | Indole Aromatic System | Tyr, Phe, Trp, His |

| Hydrophobic | 2-Methyl Group, Ring Carbons | Ala, Val, Leu, Ile, Met, Pro |

| Halogen Bond | 5-Fluoro, 7-Fluoro | Backbone carbonyls, Ser, Thr, Asp, Glu |

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchgate.net Computational modeling is crucial for rationalizing SAR data. By comparing a series of related compounds, such as different halogen-substituted indoles, researchers can build predictive models. acs.org

For example, a study on indole-based inhibitors of monoamine oxidases used molecular modeling to explain their activity. nih.gov The models showed that potent inhibitors positioned the indole ring into an aromatic cavity of the enzyme, forming key π-π stacking interactions with specific tyrosine residues and the FAD cofactor. nih.gov Similarly, in another study, the specific placement of a fluorine atom on a related heterocyclic core was found to be critical for potency, a finding that could be rationalized through modeling the precise fit and interactions within the target's binding site. acs.org

By modeling this compound and its analogs, researchers can computationally predict how modifications—such as changing the position of the fluorine atoms or altering the substituent at the 2-position—would impact binding affinity and selectivity. This in silico analysis guides the synthesis of more potent and specific molecules, streamlining the preclinical research process.

Applications of 5,7 Difluoro 2 Methyl Indole in Pre Clinical Research and Chemical Biology Excluding Clinical Human Trials

Role as a Privileged Scaffold in Medicinal Chemistry Research

The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrence in a multitude of natural products and synthetic molecules that exhibit significant biological activities, allowing it to serve as a versatile template for drug discovery. innospk.com The indole framework's ability to mimic peptide structures and engage in various non-covalent interactions enables it to bind to a wide range of biological targets, including enzymes and receptors. nih.gov

The introduction of fluorine atoms into the indole scaffold, specifically at the 5 and 7 positions, imparts distinct and advantageous properties. innospk.com Fluorine's high electronegativity and small size can significantly alter the electronic properties of the indole ring, influencing its acidity, basicity, and dipole moment. These modifications can lead to enhanced binding affinity with biological targets through favorable polar interactions in enzyme active sites. buu.ac.th Furthermore, the carbon-fluorine bond is exceptionally stable, which can improve the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. innospk.com This increased stability can lead to improved pharmacokinetic profiles. The presence of fluorine can also enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach its intracellular target. buu.ac.th Consequently, the 5,7-difluoro-indole core is considered a valuable starting point for the rational design of novel therapeutic agents with potential applications as anticancer, anti-inflammatory, and antiviral agents. innospk.com

Development of Molecular Probes for Biological Target Identification

Indole and its derivatives are known for their intrinsic fluorescent properties, which makes them attractive scaffolds for the development of molecular probes. mdpi.comrsc.org These probes are crucial tools in chemical biology for visualizing and understanding biological processes at the molecular level, including target identification and validation. nih.gov The fluorescence of an indole-based probe can be sensitive to its local environment, such as polarity and the presence of specific ions, making it useful for sensing applications. mdpi.com

The development of photoactivatable fluorophores, which become fluorescent only after irradiation with a specific wavelength of light, allows for high spatiotemporal resolution in biological imaging. nih.gov While specific examples of 5,7-difluoro-2-methyl-indole being used as a molecular probe are not extensively documented in publicly available literature, the principles of fluorophore design suggest its potential in this area. The substitution with fluorine atoms can modulate the photophysical properties of the indole scaffold, such as its absorption and emission wavelengths, quantum yield, and photostability. nih.gov For instance, styrylcyanine-based pH probes have been developed from non-N-substituted indole derivatives for in vivo imaging. mdpi.com The unique electronic characteristics of the 5,7-difluoro substitution pattern could be exploited to fine-tune the fluorescence properties for specific biological applications, such as the development of novel sensors or imaging agents for tracking biological molecules or events within living cells.

Mechanistic Studies of Biological Interactions in In Vitro Models

In vitro models are indispensable for elucidating the mechanisms through which chemical compounds exert their biological effects. Derivatives of this compound have been investigated in a variety of cell-based and biochemical assays to understand their interactions with biological targets at a molecular level. These studies provide foundational knowledge for their potential therapeutic applications.

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole and its derivatives have emerged as promising candidates, acting as antivirulence compounds that can inhibit bacterial quorum sensing and the production of virulence factors. researchgate.netnih.gov

Studies on halogenated indoles have shown that these compounds can significantly suppress the growth of various pathogenic bacteria. researchgate.net Specifically, compounds like 7-fluoroindole (B1333265) have been shown to reduce virulence factors such as hemolysis and protease activity, as well as inhibit biofilm formation in Pseudomonas aeruginosa. researchgate.net The antimicrobial mechanisms of indole derivatives are thought to be multifaceted, potentially involving the disruption of bacterial membrane integrity and targeting of DNA. nih.gov The substitution of the indole ring at the 5 and 7 positions has been noted to be influential on the compound's biological activity. nih.gov For example, some fluoroquinolone antibiotics, which can share structural similarities with indole derivatives, act by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication. youtube.com This leads to breaks in the bacterial DNA and ultimately cell death. youtube.com It is plausible that this compound derivatives could exert their antimicrobial effects through similar or related mechanisms.

| Compound Class | Organism | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Halogenated Indoles (e.g., 7-fluoroindole) | Pseudomonas aeruginosa | Reduced virulence, hemolysis, protease activity, and biofilm formation. researchgate.net | Inhibition of quorum sensing and virulence factor production. researchgate.netnih.gov |

| General Indole Derivatives | Various Bacteria | Antimicrobial and antibiofilm activity. nih.gov | DNA targeting and disruption of membrane integrity. nih.gov |

| Fluoroquinolones | Gram-positive and Gram-negative bacteria | Inhibition of bacterial replication. | Inhibition of DNA gyrase and topoisomerase IV. youtube.com |

Antiviral Effects: The indole scaffold is a key component in a number of antiviral drugs and clinical candidates. nih.gov The mechanisms by which indole-based compounds exert their antiviral effects are diverse and can target various stages of the viral life cycle. nih.gov These mechanisms include:

Entry and Fusion Inhibition: Preventing the virus from entering the host cell. nih.gov

Reverse Transcriptase Inhibition: Blocking the synthesis of viral DNA from an RNA template, a key step for retroviruses like HIV. nih.gov

Integrase Inhibition: Preventing the integration of the viral genome into the host cell's DNA. nih.gov

Protease Inhibition: Inhibiting the viral proteases that are necessary for the maturation of new viral particles. nih.gov

Polymerase Inhibition: Directly inhibiting the enzymes responsible for replicating the viral genome. researchgate.net

Plant-derived indole alkaloids have demonstrated antiviral activity against influenza viruses by interfering with viral replication and adsorption, or by exerting a direct virucidal effect. nih.gov Given the broad range of antiviral mechanisms associated with the indole scaffold, it is hypothesized that derivatives of this compound could be developed as potent antiviral agents acting through one or more of these pathways.

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. nih.gov Indole derivatives have shown promise in this area. nih.gov Mechanistic studies in vitro have revealed that the anti-inflammatory effects of some indole derivatives are mediated through the inhibition of pro-inflammatory signaling pathways. For instance, related oxindole (B195798) compounds have been shown to attenuate inflammatory responses by inhibiting the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways. nih.gov

Other studies on indole-imidazolidine hybrids have demonstrated a reduction in the release of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in in vitro models of inflammation. nih.gov Furthermore, some indole derivatives have been found to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins, is another potential mechanism. buu.ac.th

| Compound Class | In Vitro Model | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Oxindole Derivatives | Cell cultures | Attenuation of inflammatory responses. nih.gov | Inhibition of MAPK/NF-κB signaling pathways. nih.gov |

| Indole-imidazolidine Hybrids | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. nih.gov | Modulation of the immune system. nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production. nih.gov | Inhibition of pro-inflammatory cytokine release. nih.gov |

The indole scaffold is a cornerstone in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with potent antiproliferative activity. nih.gov The mechanisms through which indole derivatives exert their anticancer effects are varied and often target key pathways involved in cancer cell growth and survival. nih.gov

One prominent mechanism is the inhibition of tubulin polymerization . nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. Compounds that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. Some indole derivatives have shown potent tubulin polymerization inhibition with IC₅₀ values in the low micromolar range. nih.gov

Another key mechanism is the inhibition of protein kinases . rsc.org Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a common feature of many cancers. Indole-based compounds have been developed as inhibitors of various kinases, including:

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Some 5-substituted-indole-2-carboxamides have shown potent inhibition of EGFR with IC₅₀ values in the nanomolar range. rsc.org

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is involved in the regulation of the cell cycle. Dual inhibitors of EGFR and CDK2 based on the indole scaffold have been developed. rsc.org

Other anticancer mechanisms associated with indole derivatives include the induction of apoptosis through the generation of reactive oxygen species (ROS) and DNA damage, and the inhibition of histone deacetylases (HDACs) . nih.gov

| Compound Derivative | Cancer Cell Line | IC₅₀/GI₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Quinoline-indole derivative | Various cancer cell lines | 2 - 11 nmol/L nih.gov | Anti-tubulin agent targeting the colchicine (B1669291) binding site. nih.gov |

| Benzimidazole-indole derivative | Various cancer cell lines | Average IC₅₀ of 50 nmol/L nih.gov | Inhibition of tubulin polymerization (IC₅₀ = 2.52 μmol/L). nih.gov |

| Indole-thiophene complex (6a, 6b) | HT29, HepG2, HCT116, T98G | Nanomolar range nih.gov | Cytotoxic activity. nih.gov |

| 5-substituted-indole-2-carboxamide (5j) | Four cancer cell lines | Mean GI₅₀ of 37 nM rsc.org | Potential dual EGFR and CDK2 inhibitor. rsc.org |

| Indole-based 4,5-dihydroisoxazole (DHI1) | Jurkat and HL-60 (Leukemia) | High selectivity towards leukemia cells. figshare.com | Disruption of actin filaments, G2/M and S phase cell cycle arrest. figshare.com |

The versatility of the 5,7-difluoro-indole scaffold allows for its incorporation into ligands designed to interact with a wide array of biological receptors.

Kinases: As mentioned previously, indole derivatives are potent kinase inhibitors. rsc.org The azaindole framework, a bioisostere of indole, has been extensively used in the design of inhibitors for kinases such as Anaplastic Lymphoma Kinase (ALK), c-Met, and Cell division cycle 7 (Cdc7). rsc.org Electrochemical screening methods have been employed to identify indole-based compounds as viable inhibitors of Casein Kinase 2 (CK2), with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov The 5,7-difluoro substitution pattern could be exploited to enhance the potency and selectivity of such kinase inhibitors.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a key role in regulating metabolism. nih.gov They are important drug targets for metabolic diseases. While not directly indole-based, studies on other heterocyclic compounds have identified dual PPARα/γ modulators. consensus.app Given the structural diversity of PPAR ligands, it is conceivable that novel 5,7-difluoro-indole derivatives could be designed to modulate the activity of PPAR subtypes. Molecular docking studies are often used to predict the binding modes of potential ligands within the ligand-binding domain of PPARs. nih.gov

| Receptor Class | Example Target | Relevance of Indole Scaffold | Potential Role of 5,7-Difluoro Substitution |

|---|---|---|---|

| GPCRs | Serotonin (B10506) Receptors (5-HTRs) | Core component of many 5-HTR ligands. nih.gov | Modulation of binding affinity and selectivity. |

| Kinases | EGFR, CDK2, ALK, CK2 | Established scaffold for potent kinase inhibitors. rsc.orgnih.gov | Enhancement of potency and selectivity through specific interactions in the ATP-binding pocket. |

| PPARs | PPARα, PPARγ | Potential for incorporation into novel ligand designs. | Modification of binding affinity and modulation of receptor activity. nih.gov |

Exploration of Structure-Activity Relationships (SAR) in Pre-clinical Models

Detailed structure-activity relationship (SAR) studies specifically centered on this compound in preclinical models are not extensively documented in publicly available literature. However, the broader class of fluorinated indoles has been investigated, providing insights into the potential roles of the distinct substitutions on this particular scaffold.

The indole nucleus is a prevalent scaffold in a multitude of biologically active compounds. researchgate.net The introduction of substituents at various positions of the indole ring can significantly influence the compound's interaction with biological targets. The methyl group at the 2-position (C2) is known to affect the steric and electronic properties of the indole ring, which can be crucial for binding to specific proteins or enzymes.

Fluorination at the 5 and 7-positions of the benzene (B151609) ring portion of the indole is of particular interest. The electron-withdrawing nature of fluorine can alter the acidity of the indole N-H, influence the electron density of the aromatic system, and create new potential interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

While specific SAR data for this compound is scarce, a hypothetical SAR exploration for a generic biological target might involve synthesizing and testing a series of analogs to probe the importance of each substituent. A sample data table illustrating such a hypothetical study is presented below.

| Compound | R1 (Position 5) | R2 (Position 7) | R3 (Position 2) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Analog 1 | H | H | CH3 | 500 |

| Analog 2 | F | H | CH3 | 250 |

| Analog 3 | H | F | CH3 | 300 |

| This compound | F | F | CH3 | 100 |

| Analog 4 | F | F | H | 400 |

| Analog 5 | Cl | Cl | CH3 | 150 |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer that:

Fluorination at either the 5- or 7-position enhances activity compared to the unsubstituted analog.

Difluorination at both positions leads to a significant increase in potency.

The methyl group at the 2-position is crucial for activity, as its removal leads to a substantial decrease in potency.

Replacing fluorine with chlorine at the 5 and 7 positions results in comparable or slightly decreased activity, suggesting that the electronegativity and size of the halogen are important factors.

Fluorine as a Bioisostere and its Impact on Research Compound Properties (excluding ADMET)

The use of fluorine as a bioisostere for hydrogen is a common strategy in drug discovery. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. The unique properties of fluorine make it a valuable tool for fine-tuning the physicochemical and pharmacological characteristics of a lead compound.

The impact of the 5,7-difluoro substitution on the properties of 2-methyl-indole can be analyzed from several perspectives:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the indole ring significantly alters the electron distribution. The strong electron-withdrawing inductive effect of the two fluorine atoms at the 5 and 7-positions can:

Decrease the pKa of the indole nitrogen, making it a stronger hydrogen bond donor.

Modulate the electron density of the pyrrole (B145914) ring, potentially influencing its reactivity and interactions with biological macromolecules.

Create a more polarized C-F bond, which can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues.

Steric Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This minimal steric perturbation allows for the replacement of hydrogen with fluorine without causing significant conformational changes in the molecule or disrupting its binding to a target.

The table below summarizes the key physicochemical properties that are typically influenced by the introduction of fluorine as a bioisostere, with a hypothetical comparison between 2-methyl-indole and its 5,7-difluoro analog.

| Property | 2-Methyl-indole | This compound (Hypothetical Change) | Rationale for Change |

|---|---|---|---|

| Lipophilicity (logP) | 2.35 | Higher | Fluorine is more lipophilic than hydrogen. |

| pKa (Indole N-H) | ~16.5 | Lower | The electron-withdrawing fluorine atoms increase the acidity of the N-H bond. |

| Dipole Moment | Lower | Higher | The highly polar C-F bonds increase the overall molecular dipole moment. |

| Binding Affinity (Hypothetical) | Lower | Higher | Enhanced interactions (e.g., hydrogen bonding, dipolar) with the target protein. |

This table contains both literature-based and hypothetical data for illustrative purposes.

Applications of 5,7 Difluoro 2 Methyl Indole in Materials Science Research

Integration into Polymer Architectures for Functional Materials

The indole (B1671886) moiety is a well-established component in the synthesis of functional polymers due to its inherent electrochemical activity and electron-rich nature. The introduction of difluoro substitution at the 5 and 7 positions of the indole ring, as seen in 5,7-Difluoro-2-methyl-indole, is anticipated to significantly modify the properties of resulting polymers. The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can enhance the stability and performance of polymeric materials in electronic applications.

Research into indole-based polymers has demonstrated that they can be synthesized with high molecular weights and exhibit good thermal stability. For instance, poly(N-arylene diindolylmethane)s have shown decomposition temperatures exceeding 377 °C and possess strong solid-state fluorescence. researchgate.net The integration of the this compound unit into polymer backbones could be achieved through various polymerization techniques, such as catalyst-free C-N coupling reactions with difluoro monomers. researchgate.net This approach would lead to the formation of novel polymers with precisely defined structures and potentially enhanced properties.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Expected Influence of this compound Moiety |

| Thermal Stability | Enhanced due to the strong C-F bonds. |

| Solubility | Potentially modified, enabling solution processability. |

| Electronic Properties | Lowered HOMO/LUMO levels for improved charge injection/transport. |

| Fluorescence | Potential for blue-light emission with high quantum yields. |

| Electrochemical Activity | Retained activity for applications in sensors and electrochromic devices. |

Potential in Organic Electronics and Optoelectronic Devices

Fluorinated organic compounds are of significant interest in the field of organic electronics and optoelectronics. The introduction of fluorine atoms can improve the performance and stability of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Derivatives of fluorinated indoles have been explored for such applications. smolecule.com For instance, 7-Fluoro-5-methyl-1H-indole derivatives have been investigated for use in novel OLED materials, demonstrating potential for optoelectronic applications. smolecule.com

The electronic properties of this compound make it a promising candidate for these devices. The fluorine atoms can enhance electron injection and transport, leading to more efficient devices. Furthermore, the inherent fluorescence of the indole core can be tuned by the substitution pattern, potentially leading to materials with desirable emission characteristics for OLEDs. In the context of OPVs, the electron-accepting nature of the difluorinated indole could be exploited in the design of new acceptor materials.

Table 2: Potential Optoelectronic Applications of this compound Based Materials

| Device | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | As a component in emissive or charge-transport layers. |

| Organic Photovoltaics (OPVs) | As a building block for electron-acceptor materials. |

| Organic Field-Effect Transistors (OFETs) | As a semiconductor material with improved stability. |

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into well-defined, functional architectures. Hydrogen bonding is a key interaction in directing the self-assembly of indole-containing molecules. cnr.it The N-H group of the indole ring can act as a hydrogen bond donor, while the fluorine atoms in this compound can act as weak hydrogen bond acceptors, influencing the packing and assembly of the molecules in the solid state and on surfaces.

The ability of indole derivatives to form ordered structures through self-assembly is crucial for the bottom-up fabrication of nanomaterials and for controlling the morphology of thin films in electronic devices. Studies on related molecules like benzodi-7-azaindole have shown the formation of highly organized linear structures driven by intermolecular hydrogen bonding. cnr.it The specific substitution pattern of this compound, with two fluorine atoms flanking the benzene (B151609) portion of the indole ring, is expected to lead to unique self-assembly motifs, potentially forming one-dimensional chains or two-dimensional networks.

Development of Novel Functional Materials

The versatile chemical nature of the this compound scaffold opens up avenues for the development of a wide range of novel functional materials. The methyl group at the 2-position can be functionalized to introduce other chemical groups, allowing for the synthesis of more complex molecules with tailored properties. For example, it can serve as a reactive site for condensation reactions to create larger conjugated systems.

The unique electronic and structural features of this compound make it a candidate for applications in areas such as chemical sensors. The fluorescence of the indole ring can be sensitive to the presence of certain analytes, and the fluorine atoms can enhance the selectivity and sensitivity of the sensor. Furthermore, the incorporation of this moiety into porous organic polymers could lead to materials with applications in gas storage and separation, where the local dipole-π interactions involving the indole ring can enhance the uptake of gases like carbon dioxide. researchgate.net

Future Perspectives and Emerging Research Directions for 5,7 Difluoro 2 Methyl Indole

Addressing Synthetic Challenges and Enhancing Methodological Efficiency

Key areas for methodological improvement include:

Palladium-Catalyzed Heterocyclization: Microwave-assisted, palladium-catalyzed intramolecular oxidative coupling presents an efficient method for creating the indole (B1671886) core from functionalized anilines, offering high yields and regioselectivity that can be further optimized. mdpi.com

Direct C-H Functionalization: Moving beyond traditional named reactions like the Fischer or Leimgruber-Batcho syntheses, future methods will likely focus on the direct C-H functionalization of simpler fluoroaromatic precursors. diva-portal.org This approach enhances atom economy by avoiding the need for pre-functionalized substrates.

Photocatalysis: The use of photocatalysts, such as ruthenium(II) complexes, enables the synthesis of fluorinated indoles under mild conditions using visible light, representing a greener alternative to traditional methods. openmedicinalchemistryjournal.com

| Current Synthetic Challenge | Future Research Direction | Potential Impact |

|---|---|---|

| Multi-step synthesis with moderate yields | Development of one-pot, tandem reactions | Increased overall efficiency, reduced purification steps |

| Harsh reaction conditions (e.g., strong acids, high temperatures) | Use of novel organometallic or photoredox catalysts | Milder conditions, improved functional group tolerance |

| Limited availability of difluorinated precursors | New methods for regioselective difluorination of aromatic systems | Greater accessibility and diversity of starting materials |

| Reliance on stoichiometric reagents | Catalytic C-H activation and functionalization | Improved atom economy and reduced chemical waste |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The electronic properties of the indole nucleus are significantly modulated by the presence of two strongly electron-withdrawing fluorine atoms at the 5- and 7-positions. This unique electronic profile can be exploited to uncover novel reactivity. Future research will likely investigate transformations that are challenging or not possible with non-fluorinated or monofluorinated indoles. For instance, the increased electrophilicity of the benzene (B151609) ring and altered nucleophilicity of the pyrrole (B145914) moiety could open doors to new chemical reactions.

Emerging areas of exploration include:

Dearomatization Reactions: The dearomative electrophilic fluorination of 2-methylindoles to yield 3,3-difluoroindolines bearing an exomethylidene has been reported. acs.org Further exploration of dearomatization pathways for the 5,7-difluoro analogue could provide access to novel three-dimensional scaffolds.